Product packaging for 1D-1-O-(indol-3-yl)acetyl-myo-inositol(Cat. No.:)

1D-1-O-(indol-3-yl)acetyl-myo-inositol

Cat. No.: B1198429
M. Wt: 337.32 g/mol
InChI Key: XUACNUJFOIKYPQ-ONKIVUJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-1-O-(indol-3-yl)acetyl-myo-inositol, also widely known as indole-3-acetyl-myo-inositol (IAInos), is a significant ester conjugate of the primary plant auxin, indole-3-acetic acid (IAA). With a molecular formula of C16H19NO7 and a molecular weight of 337.33 g/mol, this compound is a crucial intermediate in the regulation of auxin homeostasis in plants, particularly studied in maize (Zea mays) . Its biosynthesis occurs through a dedicated two-step enzymatic pathway . In the first reaction, IAA is activated by conjugation with glucose to form 1-O-indol-3-ylacetyl-β-D-glucose (IAGlc), a high-energy donor substrate. In the second key step, the enzyme indoleacetylglucose—inositol O-acyltransferase (IAInos synthase) specifically transfers the indol-3-ylacetyl moiety from IAGlc to the D-isomer of myo-inositol, resulting in the stable ester conjugate, IAInos . This pathway is a vital mechanism for controlling the levels of free, active auxin within plant tissues. The primary research value of this compound lies in its role as a reversible, stored form of IAA. It is a predominant component of the ester-conjugated auxin pool in developing maize seeds, where it can comprise up to 50% of these conjugates . Researchers utilize this compound to investigate the complex processes of auxin biosynthesis, conjugation, and the re-release of active hormone during plant growth and development. Studies on its biosynthetic enzymes, IAGlc synthase and IAInos synthase, across different stages of seed development provide insights into how plants modulate their hormonal landscape . Furthermore, the specific isomeric form (1D-1-O-) is critical, as the synthesizing enzyme, IAInos synthase, is strictly specific for the D-isomer of myo-inositol as the acyl acceptor . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO7 B1198429 1D-1-O-(indol-3-yl)acetyl-myo-inositol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO7

Molecular Weight

337.32 g/mol

IUPAC Name

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C16H19NO7/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-14(22)12(20)11(19)13(21)15(16)23/h1-4,6,11-17,19-23H,5H2/t11?,12-,13+,14-,15-,16?/m1/s1

InChI Key

XUACNUJFOIKYPQ-ONKIVUJISA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)O)O)O)O

Origin of Product

United States

Occurrence and Natural Distribution of 1d 1 O Indol 3 Yl Acetyl Myo Inositol

Identification in Specific Plant Species and Ecotypes

IA-myo-inositol is most prominently found in monocotyledonous plants, with extensive research highlighting its importance in maize (Zea mays) and rice (Oryza sativa).

In Zea mays, IA-myo-inositol and its glycosylated derivatives are major forms of conjugated auxin, especially within the endosperm of kernels. nih.gov These ester conjugates can constitute up to 80% of the total IAA in the shoots of young, dark-grown maize seedlings. oup.com The enzymatic pathways for the synthesis of both indole-3-acetyl-glucose (IAGlc) and the subsequent transfer of the indole-3-acetyl moiety to myo-inositol to form IA-myo-inositol have been thoroughly described in maize. oup.comresearchgate.net This body of evidence establishes IA-myo-inositol as a critical storage form of auxin in maize seeds. frontiersin.org

A distinct difference exists in the preferred forms of auxin conjugation between monocotyledonous and dicotyledonous plants. While monocots like maize and rice predominantly accumulate IAA in the form of ester conjugates such as IA-myo-inositol, dicots tend to favor amide-linked conjugates. nih.govfrontiersin.orgresearchgate.net

In the model dicot Arabidopsis thaliana, for instance, amide-linked conjugates with amino acids like aspartate and glutamate (B1630785) constitute approximately 90% of the total IAA pool, with ester-linked conjugates making up only about 10%. researchgate.netnih.gov While IA-myo-inositol has been confirmed to be present in dicots, it does not represent the major storage form of auxin as it does in the kernels of many cereals. oup.com This taxonomic divergence in conjugation strategy points to different evolutionary adaptations for regulating auxin homeostasis. nih.govresearchgate.netnih.gov

Table 1: Comparative Profile of Auxin Conjugates in Monocots and Dicots

Plant Group Predominant Conjugate Type Key Examples Primary Research Findings
Monocots Ester-linked Zea mays, Oryza sativa In maize kernels, IAA-myo-inositol and its glycosides are the major conjugated forms. nih.gov In rice, IAA esters constitute a significant portion of the total IAA pool. frontiersin.org
Dicots Amide-linked Arabidopsis thaliana, Pisum sativum (Pea) In Arabidopsis, amide conjugates represent 78-90% of the total IAA pool. frontiersin.orgnih.gov In pea, oxIAA-amino acid conjugates are the major metabolites found. frontiersin.org

Tissue, Organ, and Subcellular Localization

The distribution of IA-myo-inositol is not uniform throughout the plant, with specific tissues and subcellular compartments playing key roles in its synthesis, storage, and hydrolysis.

IA-myo-inositol is found in high concentrations in the seeds and kernels of gramineous species, where it serves as a primary seed auxin precursor. annualreviews.org In the liquid endosperm of immature maize kernels, half of the conjugated auxin consists of IA-myo-inositol and its glycosides. nih.gov This stored auxin is crucial for early seedling development. Studies using radiolabeled compounds have shown that IA-myo-inositol is transported from the endosperm to the growing shoot, where it supplies the necessary free IAA for growth. annualreviews.org The rate of this transport is significantly higher than that of free IAA, highlighting the efficiency of this storage and delivery system. annualreviews.org

While most abundant in seeds, IA-myo-inositol is also an endogenous component of vegetative tissues. It has been identified in the shoots of etiolated Zea mays seedlings, accounting for approximately 19% of the ester-conjugated IAA in this tissue. oup.com The enzymes responsible for hydrolyzing IA-myo-inositol to release free IAA are also present in vegetative tissues, particularly in the coleoptiles. annualreviews.org This indicates that vegetative tissues have the capacity to both contain and utilize this auxin conjugate, regulating local hormone levels.

Table 2: Research Findings on Tissue Localization of 1D-1-O-(indol-3-yl)acetyl-myo-inositol

Tissue/Organ Plant Species Finding
Immature Kernels/Endosperm Zea mays Constitutes a major portion of the low molecular weight IAA derivatives; serves as a seed auxin precursor. nih.govannualreviews.org
Kernels Oryza sativa Unambiguously identified as a bound form of IAA. annualreviews.org
Vegetative Shoot Tissue Zea mays Identified as an endogenous component; hydrolytic enzymes are present. oup.comannualreviews.org
Seedlings and Roots Oryza sativa IAInos synthase activity identified, indicating local synthesis capacity. researchgate.net

The synthesis of IA-myo-inositol is a two-step enzymatic process that provides clues to its subcellular location. The first step, the formation of 1-O-IAGlc, is catalyzed by an enzyme, IAGlc synthase, which is believed to be localized in the cytoplasm due to its optimal activity at a neutral pH. nih.gov The second enzyme, IAInos synthase, which transfers the IAA moiety from IAGlc to myo-inositol, has been purified from maize endosperm. researchgate.net

Conversely, the hydrolysis of auxin conjugates is often associated with the endoplasmic reticulum (ER). oup.com Many auxin conjugate hydrolases possess ER retention sequences, suggesting that this organelle is a key site for the release of free IAA from its conjugated forms. oup.com Therefore, it is likely that IA-myo-inositol is synthesized in the cytoplasm and then either stored, possibly in the vacuole, or transported to the ER for hydrolysis to release active auxin as needed by the cell.

Developmental Stage-Specific Accumulation Profiles

The concentration and synthesis of this compound are not static throughout the life cycle of a plant. Instead, they exhibit dynamic changes that are tightly linked to specific developmental stages, particularly during seed maturation and germination. These fluctuations underscore the compound's vital role in providing a source of auxin for these critical phases of plant life.

The accumulation of this compound during the maturation of seeds is a well-documented phenomenon, particularly in maize (Zea mays L.). In maize kernels, this compound and its glycosidic derivatives can constitute up to 50% of the total pool of IAA ester conjugates. nih.gov The biosynthesis of IAInos is a two-step enzymatic process. First, IAA is glucosylated to form 1-O-indole-3-acetyl-β-D-glucose (IAGlc) by the enzyme IAGlc synthase. Subsequently, the indole-3-acetyl moiety is transferred from IAGlc to myo-inositol by the enzyme indole-3-acetyl transferase (IAInos synthase), forming the stable auxin ester, IAInos. nih.gov

Research has shown that the activities of these key biosynthetic enzymes fluctuate significantly during seed development, indicating a temporal regulation of IAInos synthesis. A study on maize seeds at various days after flowering (DAF) revealed distinct profiles for the enzymes involved. While the expression of the gene encoding IAGlc synthase (ZmIAGlc) was highest at 13 DAF, the enzymatic activity of both IAGlc synthase and IAInos synthase, as well as the expression of the gene for IAInos synthase (ZmIAInos), peaked at 26 DAF. nih.gov This suggests a coordinated regulation to ensure the accumulation of this important auxin conjugate during mid-to-late seed development.

Enzymatic Activity Related to this compound Biosynthesis in Maize Seeds

Days After Flowering (DAF)IAGlc Synthase Activity (Relative Units)IAInos Synthase Activity (Relative Units)
13ModerateLow
26HighHigh
39DecreasingDecreasing
52LowLow

Upon germination, the stored reserves of this compound are mobilized to provide the seedling with the necessary auxin for early growth. This compound is recognized as a primary seed auxin precursor. nih.gov It is transported from the endosperm to the emerging shoot, where it can be hydrolyzed to release free IAA. nih.gov The transport of IAInos from the endosperm to the shoot is significantly more efficient than that of free IAA. nih.govnih.gov

Studies on maize seedlings have revealed dynamic changes in the biosynthesis of IAInos during early development. While the activity of the enzymes responsible for its synthesis remains relatively stable in the germinating seeds between 3 and 6 days of growth, it notably increases in the developing coleoptiles and radicles. nih.govnih.gov This suggests an ongoing synthesis of IAInos in the growing parts of the seedling, likely to maintain auxin homeostasis as the seedling establishes itself. Hydrolytic enzymes that can release free IAA from IAInos have been detected in vegetative tissues of young maize shoots, with higher activity found in the coleoptiles compared to the mesocotyls.

Relative Activity of IAInos Biosynthetic Enzymes in Maize During Early Seedling Development

Seedling Part3-Day Old Seedling (Relative Activity)6-Day Old Seedling (Relative Activity)
Germinating SeedStableStable
ColeoptileIncreasingHigh
RadicleIncreasingHigh

Biosynthesis and Metabolic Pathways of 1d 1 O Indol 3 Yl Acetyl Myo Inositol

Precursor Compounds and Initial Enzymatic Steps

The synthesis of 1D-1-O-(indol-3-yl)acetyl-myo-inositol begins with the availability of two primary precursor molecules: the auxin indole-3-acetic acid and the cyclitol myo-inositol.

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, regulating a vast array of developmental processes. wikipedia.org In the formation of auxin conjugates, free IAA serves as the direct donor of the indole-3-acetyl group. nih.gov Plants can synthesize IAA through various pathways, most of which originate from the amino acid tryptophan. wikipedia.org The conjugation of IAA to molecules like myo-inositol is a key mechanism for plants to control the levels of free, active IAA. nih.govnih.gov In the kernels of Zea mays, esters of myo-inositol and IAA represent a significant portion of the total IAA content, acting as auxin precursors for the growing seedling. oup.comnih.gov

myo-Inositol is a sugar-like carbohydrate that acts as the acceptor molecule for the indole-3-acetyl moiety transferred from an activated intermediate. lebanonturf.com This cyclitol is a central molecule in plant biology, serving not only as a precursor for conjugates but also as a component of membrane phospholipids and a key player in cellular signaling pathways. lebanonturf.comfrontiersin.org The formation of indole-3-acetyl-myo-inositol renders the auxin temporarily inactive, facilitating its storage and transport within the plant. lebanonturf.com This esterification is a reversible process, allowing the release of free IAA when and where it is needed by the plant. nih.govnih.gov

The myo-inositol required for conjugation is synthesized de novo from glucose-6-phosphate, a central intermediate in carbohydrate metabolism. annualreviews.orgunimore.it This biosynthetic pathway consists of two primary enzymatic steps:

Cyclization: The first and committed step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is an NAD+-dependent isomerization and cyclization catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) . frontiersin.organnualreviews.orgcapes.gov.br

Dephosphorylation: The phosphate group is then removed from 1L-myo-inositol-1-phosphate by the enzyme myo-inositol-1-monophosphatase (IMPase) , which requires Mg2+ for its activity, yielding free myo-inositol. frontiersin.orgcapes.gov.brfrontiersin.org

This pathway effectively links primary carbohydrate metabolism to the synthesis of cyclitols, ensuring a supply of myo-inositol for its various cellular roles, including auxin conjugation. annualreviews.org

Key Enzymatic Systems and Reaction Mechanisms

The conjugation of IAA to myo-inositol is not a direct reaction but proceeds via an activated intermediate, 1-O-indole-3-acetyl-β-D-glucose (IAGlc). The formation of this intermediate is the initial key step in the pathway leading to the synthesis of indole-3-acetyl-myo-inositol esters in maize. nasa.gov

The enzyme responsible for the initial activation of IAA is UDP-glucose:indol-3-ylacetate β-D-glucosyltransferase , commonly known as IAGlc synthase. nih.govwikipedia.org This enzyme belongs to the glycosyltransferase family and catalyzes the transfer of a glucose moiety from a high-energy sugar donor, UDP-glucose (UDPG), to the carboxyl group of IAA. nasa.govwikipedia.orgnasa.gov

The reaction catalyzed by IAGlc synthase is reversible, as shown below: Indole-3-acetic acid (IAA) + UDP-glucose ⇌ 1-O-indole-3-acetyl-β-D-glucose (IAGlc) + UDP nih.govnih.govoup.com

This enzyme has been isolated and characterized from various plant sources, including the immature seeds of pea (Pisum sativum) and the kernels of maize (Zea mays). nasa.govnih.gov In maize, IAGlc synthase activity is a prerequisite for the subsequent formation of indole-3-acetyl-myo-inositol. nasa.govresearchgate.net

The product of the IAGlc synthase reaction, 1-O-indole-3-acetyl-β-D-glucose (IAGlc), is an energy-rich acyl-alkyl acetal. scispace.com This molecule serves as the activated intermediate and the immediate donor of the indole-3-acetyl group for subsequent transesterification reactions. scispace.comnih.gov The formation of IAGlc from IAA and UDP-glucose is the first enzymatic step in the pathway that ultimately leads to the synthesis of various IAA ester conjugates, including this compound. nasa.govresearchgate.net Research on enzymes from maize and pea has provided detailed insights into their biochemical properties and substrate specificity. nasa.govnih.gov

Kinetic Properties of IAGlc Synthase from Different Plant Species
Enzyme SourceSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Pea (Pisum sativum)Indole-3-acetic acid (IAA)0.52 mM161 nmol min⁻¹ nih.gov
Arabidopsis (UGT84B1)Indole-3-acetic acid (IAA)26.9 ± 2.0 µM10.7 ± 0.2 pkat mg⁻¹ protein nih.gov

UDP-glucose:indol-3-ylacetate Glucosyltransferase (IAGlc Synthase) Activity

Substrate Specificity and Reversibility

The enzymatic reaction responsible for the synthesis of this compound is characterized by a high degree of substrate specificity. The enzyme indoleacetyl-glucose:myo-inositol indoleacetyltransferase, known as IAInos synthase, demonstrates pronounced selectivity for its substrates. While it shows maximum transferase activity with myo-inositol, it exhibits some, albeit reduced, activity with stereoisomers such as scyllo-inositol and myo-inosose-2 nih.govnih.gov.

However, the enzyme's specificity does not extend to all polyols. No transfer of the indole-3-acetic acid (IAA) moiety is observed when myo-inositol-d-galactopyranose, cyclohexanol, mannitol, or glycerol are provided as potential acyl acceptors nih.govnih.gov. This indicates that the precise stereochemistry of the inositol ring is critical for substrate binding and catalytic activity.

The reaction mechanism appears to be largely irreversible. Studies have shown that the enzyme does not catalyze the exchange incorporation of glucose back into IAA-glucose, suggesting that the reaction proceeds via the binding of IAA-glucose to the enzyme, followed by a hydrolytic cleavage of the acyl group by the hydroxyl of myo-inositol to form the final ester product nih.govnih.gov. This one-way mechanism implies a tightly controlled synthesis pathway.

Table 1: Substrate Specificity of IAInos Synthase for Acyl Acceptors

Substrate Enzyme Activity
myo-Inositol Maximum
scyllo-Inositol Some
myo-Inosose-2 Some
myo-Inositol-d-galactopyranose None
Cyclohexanol None
Mannitol None
Glycerol None

This table summarizes the relative activity of IAInos synthase with various potential acyl acceptor substrates, based on research findings. nih.govnih.gov

1-O-(indole-3-ylacetyl)-β-D-glucose:myo-inositol Indoleacetyltransferase (IAInos Synthase) Activity

IAInos synthase is the pivotal enzyme in the final step of this compound biosynthesis. Its primary function is to catalyze the transfer of an indole-3-acetate group from a donor molecule to myo-inositol.

Transfer of IAA Moiety to myo-Inositol

The canonical reaction catalyzed by IAInos synthase involves the transfer of the indole-3-acetic acid (IAA) moiety from 1-O-(indole-3-ylacetyl)-β-D-glucose (IAGlc) to myo-inositol. This transesterification reaction results in the formation of this compound (IAInos) and the release of free glucose nih.govnih.gov. This enzymatic step is a key branching point in auxin metabolism, directing IAA from a glucose conjugate to an inositol conjugate. The affinity of the enzyme for its substrates has been determined, with a Km of 30 micromolar for 1-O-indol-3-ylacetyl-β-D-glucose and 4 millimolar for myo-inositol nih.gov.

Classification within Serine Carboxypeptidase-like Acyltransferase (SCPL) Family

IAInos synthase belongs to the Serine Carboxypeptidase-Like (SCPL) family of acyltransferases. This classification is based on sequence homology to serine carboxypeptidases. Members of this family have evolved from ancestral proteases to perform acyltransfer reactions, utilizing a catalytic triad typical of serine hydrolases. Instead of hydrolyzing peptide bonds, these enzymes facilitate the transfer of acyl groups from energy-rich 1-O-β-glucose esters to various acceptor molecules, playing a crucial role in the synthesis of a wide array of plant natural products.

Specificity for Acyl Donors and Acceptors

The specificity of IAInos synthase is stringent for both the acyl donor and the acceptor molecule. The enzyme specifically recognizes 1-O-(indole-3-ylacetyl)-β-D-glucose as the acyl donor nih.govnih.gov. As detailed in section 3.2.1.2, its preference for the acyl acceptor is highest for myo-inositol, with limited activity towards some of its isomers and no activity towards other related polyols nih.govnih.gov. This dual specificity ensures the precise synthesis of IAInos.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The synthesis of this compound is regulated at the genetic level, with the expression of the key biosynthetic enzymes being controlled by developmental and environmental cues.

Gene Expression Profiling of IAInos Synthase and IAGlc Synthase

Gene expression studies in Zea mays have provided insights into the regulation of both IAGlc synthase (which produces the substrate for IAInos synthase) and IAInos synthase itself. The expression of the gene encoding IAGlc synthase (ZmIAGlc) varies significantly across different tissues and developmental stages. In young maize seedlings, the highest relative expression levels of ZmIAGlc are detected in 6-day-old radicles and seeds, with notable expression also present in 3-day-old seeds nih.gov.

The expression of these enzymes is also highly responsive to environmental stress. In 6-day-old maize seedlings subjected to 24 hours of drought or cold stress, the transcript level of ZmIAGlc decreases dramatically, which is accompanied by a complete loss of IAGlc synthase catalytic activity nih.gov. Under these same stress conditions, IAInos synthase also loses its enzymatic activity. Interestingly, it is suggested that the expression of the gene encoding IAInos synthase may be activated under stress, possibly to prepare the plant for a rapid resumption of IAInos synthesis once conditions improve nih.gov. This indicates a complex regulatory network that modulates auxin homeostasis to help the plant adapt to adverse environmental conditions nih.gov.

Table 2: Relative Expression of ZmIAGlc in Maize Tissues

Tissue Age Relative Expression Level
Seeds 3-day-old 0.36
Seeds 6-day-old 3.23
Radicles 6-day-old 1.50

This table presents the relative expression levels of the IAGlc synthase gene (ZmIAGlc) in various tissues and developmental stages of maize seedlings, highlighting the dynamic regulation of this biosynthetic pathway. nih.gov

Role of Protein Isoforms in Enzymatic Activity

The biosynthesis of indole-3-acetic acid (IAA) conjugates, including this compound, is a critical component of auxin homeostasis, and the enzymatic activity responsible for this process is often carried out by various protein isoforms. In plants, the GRETCHEN HAGEN 3 (GH3) family of enzymes plays a pivotal role in conjugating IAA to amino acids. nasa.govnih.gov While the direct synthesis of IAA-myo-inositol is not catalyzed by GH3 enzymes, the broader context of auxin conjugation provides insight into the importance of protein isoforms. The GH3 family is categorized into distinct groups based on sequence homology and substrate specificity. osti.gov For instance, Group II GH3 enzymes are known to function as IAA-amido synthetases. osti.gov The existence of multiple GH3 isoforms with overlapping yet distinct functions allows for fine-tuned regulation of auxin levels in different tissues and developmental stages. osti.gov

In Arabidopsis thaliana, there are 19 GH3 genes, and the redundancy among these genes has made it challenging to define the exact roles of individual isoforms. nasa.govnih.gov However, studies on mutants lacking multiple GH3 genes have revealed their collective importance in maintaining auxin homeostasis. For example, an octuple mutant lacking eight group II GH3 genes accumulates free IAA and fails to produce certain IAA-amino acid conjugates. nasa.govnih.gov This demonstrates that specific isoforms have prominent roles in particular developmental processes, such as root elongation and seed production. nasa.gov

While the GH3 family is well-characterized for amino acid conjugation, the synthesis of IAA-myo-inositol involves a different class of enzymes. In maize (Zea mays), the formation of 1-O-(indole-3-acetyl)-β-D-glucose (IAA-glc), the precursor to IAA-myo-inositol, is catalyzed by UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlc synthase). Subsequently, the IAA moiety is transferred from IAA-glc to myo-inositol by 1-O-(indole-3-acetyl)-β-D-glucose:myo-inositol indoleacetyl transferase (IAInos synthase). Research has shown that IAInos synthase from maize is a bifunctional enzyme, also capable of hydrolyzing IAA-myo-inositol. Although specific isoforms of these synthases are not as extensively characterized as the GH3 family, it is likely that different isoforms exist and contribute to the regulation of IAA-myo-inositol levels in a tissue-specific and developmentally regulated manner.

Table 1: Key Enzyme Families and Their Roles in Auxin Conjugation

Enzyme FamilyPrimary FunctionExample SubstratesRole of Isoforms
GH3 Acyl Amido Synthetases Conjugation of IAA to amino acidsIndole-3-acetic acid (IAA), Aspartate, Glutamate (B1630785)Functional redundancy and tissue-specific regulation of auxin homeostasis. nasa.govnih.gov
UDP-glucosyltransferases (UGTs) Conjugation of IAA to glucoseIndole-3-acetic acid (IAA), UDP-glucoseFormation of the precursor for IAA-myo-inositol synthesis.
Serine Carboxypeptidase-Like (SCPL) Acyltransferases Transfer of IAA from IAA-glucose to myo-inositol1-O-(indole-3-acetyl)-β-D-glucose, myo-inositolCatalyzes the final step in IAA-myo-inositol biosynthesis and may also be involved in its hydrolysis.

Catabolism and Turnover of this compound

The regulation of active auxin levels is crucial for normal plant growth and development, and the catabolism and turnover of IAA conjugates like this compound are key processes in maintaining auxin homeostasis. nih.gov These conjugates can be hydrolyzed to release free, active IAA, thus serving as a readily available source of the hormone. fao.org

The hydrolysis of this compound to release free IAA is an enzymatically catalyzed process. In maize (Zea mays), extracts from vegetative tissues have been shown to hydrolyze [3H]indole-3-acetyl-myo-inositol. nih.govnih.gov This hydrolytic activity is proportional to the amount of extract and is time-dependent, indicating an enzymatic reaction. nih.govnih.gov Studies have shown that not all isomers of indole-3-acetyl-myo-inositol are hydrolyzed at the same rate, suggesting a degree of substrate specificity in the hydrolytic enzymes. osti.govnih.govnih.gov

Attempts to purify the enzyme responsible for this hydrolysis have revealed the presence of multiple enzymatically active fractions. nih.govnih.gov In one study, chromatography of maize extracts separated two fractions with esterase activity. One of these fractions was capable of hydrolyzing both indole-3-acetyl-myo-inositol and general esterase substrates, while the other could only hydrolyze the general esterase substrates, indicating the presence of specific hydrolases for IAA-myo-inositol. nih.govnih.gov The bifunctional nature of the IAInos synthase in maize, which can both synthesize and hydrolyze IAA-myo-inositol, further highlights the complexity of this regulatory mechanism.

The hydrolysis of IAA conjugates is a significant contributor to the pool of active auxin within plant tissues. fao.org By releasing free IAA, this process allows for a rapid response to developmental and environmental cues without the need for de novo synthesis. fao.org The interconversion between the free and conjugated forms of IAA provides a homeostatic mechanism to buffer the concentration of the active hormone. nih.gov

In maize seedlings, indole-3-acetyl-myo-inositol is considered a storage form of IAA, and its biosynthesis and hydrolysis directly influence the level of active auxin. nih.gov The regulation of this pathway is observed during early seedling development and in response to abiotic stress, underscoring its importance in maintaining auxin homeostasis under various conditions. nih.gov The transport of indole-3-acetyl-myo-inositol from the endosperm to the shoot in maize seedlings, followed by its hydrolysis in the shoot, provides a source of free IAA for growth and development. This demonstrates that the hydrolysis of this conjugate is a spatially and temporally regulated process that contributes to the localized availability of active auxin.

Table 2: Research Findings on the Hydrolysis of Indole-3-acetyl-myo-inositol

OrganismKey FindingSignificance
Zea mays Vegetative tissue extracts catalyze the hydrolysis of [3H]indole-3-acetyl-myo-inositol to release free IAA. nih.govnih.govDemonstrates the existence of enzymatic machinery for the catabolism of this conjugate.
Zea mays Different isomers of indole-3-acetyl-myo-inositol are hydrolyzed at different rates. osti.govnih.govnih.govSuggests specificity in the hydrolytic enzymes, allowing for differential regulation of various conjugate forms.
Zea mays IAInos synthase, the enzyme responsible for the synthesis of IAA-myo-inositol, is bifunctional and can also catalyze its hydrolysis.Provides a direct and reversible pathway for controlling the levels of both the conjugate and free IAA.
Zea mays Indole-3-acetyl-myo-inositol is transported from the endosperm to the shoot, where it is hydrolyzed.Highlights the role of conjugate transport and subsequent hydrolysis in supplying active auxin to growing tissues.

Interconversion with Other Indole-3-acetic Acid (IAA) Conjugates

The metabolic pathways of IAA conjugates are interconnected, with this compound being a key intermediate in a network of auxin modifications. This interconversion allows for a dynamic and flexible regulation of auxin homeostasis.

In the kernels of Zea mays, this compound can be further glycosylated to form indol-3-yl-acetyl-myo-inositol arabinoside. nih.gov This reaction is catalyzed by the enzyme UDP-arabinose:indol-3-yl-acetyl-myo-inositol arabinosyl transferase. nih.gov The formation of this more complex conjugate represents a further step in the modification of IAA, potentially altering its storage, transport, or eventual catabolism. The presence of this enzymatic activity provides a clear pathway for the biosynthesis of this specific IAA conjugate, starting from IAA-myo-inositol. nih.gov

The biosynthesis of this compound is directly linked to the metabolism of IAA-glucose. In maize, the initial step in the formation of ester conjugates is the synthesis of 1-O-(indole-3-acetyl)-β-D-glucose (IAA-glc) from IAA and UDP-glucose. nasa.govnih.gov The IAA moiety is then transferred from this high-energy donor to myo-inositol. nih.gov This establishes a direct metabolic relationship where the pool of IAA-glucose can influence the rate of IAA-myo-inositol synthesis. The enzyme that synthesizes IAA-glc is inhibited by IAA-myo-inositol, suggesting a feedback regulatory mechanism. nasa.gov

While IAA-myo-inositol is an ester conjugate, IAA-amino acid conjugates are amide-linked. nih.govfrontiersin.org These two classes of conjugates are formed through distinct enzymatic pathways, with GH3 enzymes being responsible for the synthesis of IAA-amino acid conjugates. nih.govfrontiersin.org Although they are synthesized differently, they both serve as storage forms of IAA and their hydrolysis contributes to the active auxin pool. In different plant species and tissues, the predominance of ester or amide-linked conjugates can vary. For example, in monocots like maize, IAA esters, including IAA-myo-inositol, are the predominant form, whereas in Arabidopsis, amide conjugates make up a larger proportion of the total IAA pool. nih.govfrontiersin.org This suggests that different plant lineages have evolved distinct strategies for regulating auxin homeostasis through conjugation.

Biological Roles and Molecular Mechanisms of Action

Mechanism of Auxin Homeostasis and Buffering

1D-1-O-(indol-3-yl)acetyl-myo-inositol, an ester conjugate of the primary plant hormone auxin (indole-3-acetic acid or IAA), plays a critical role in maintaining auxin homeostasis. This regulation is essential for proper plant growth and development, as both deficiencies and excesses of free IAA can be detrimental. The conjugation of IAA to myo-inositol is a key mechanism for controlling the levels of active auxin within plant tissues. researchgate.netnih.gov

The compound this compound serves as a significant storage form of IAA, particularly in the seeds of various plant species, such as Zea mays (maize). In maize kernels, indole-3-acetyl-myo-inositol esters can constitute up to 30% of the low molecular weight derivatives of IAA. nih.govnih.gov This storage allows the plant to maintain a reserve of auxin that can be released when needed.

The synthesis of IAA-myo-inositol involves the transfer of the IAA moiety from 1-O-(indole-3-acetyl)-β-D-glucose (1-O-IAGlc) to myo-inositol, a reaction catalyzed by the enzyme 1-O-(indole-3-acetyl)-β-D-glucose: myo-inositol indoleacetyl transferase, also known as IAInos synthase. nih.govnih.gov This enzyme is bifunctional and can also catalyze the hydrolysis of IAA-myo-inositol to release free IAA and myo-inositol. nih.gov This reversible process ensures that the pool of active auxin can be dynamically regulated. nih.govnih.gov The interconversion between the free and esterified forms of IAA has been demonstrated in growing shoots, highlighting the dynamic equilibrium that governs auxin availability. nih.govnih.gov

EnzymeFunctionPlant Species Example
1-O-(indole-3-acetyl)-β-D-glucose: myo-inositol indoleacetyl transferase (IAInos synthase)Catalyzes the synthesis and hydrolysis of IAA-myo-inositol. nih.govZea mays (maize) nih.gov
UDP glucosyltransferases (e.g., UGT84B1)Conjugates IAA to glucose, forming an intermediate for IAA-myo-inositol synthesis. nih.govArabidopsis nih.gov

During germination and early seedling development, the stored auxin in the seed must be transported to the growing shoot to support its development. This compound is a key molecule in this long-distance transport process. Research on Zea mays has shown that this compound is transported from the endosperm to the shoot at a rate 400 times faster than that of free IAA. nih.govnih.gov

The transport rate of indole-3-acetyl-myo-inositol from the endosperm to the shoot has been measured at 6.3 picomoles per shoot per hour, a rate sufficient to supply the necessary auxin for the developing shoot. nih.govnih.gov Once transported to the shoot, the ester conjugate can be hydrolyzed to release free IAA. nih.gov This efficient transport mechanism ensures that the growing seedling has an adequate supply of auxin for its developmental needs. It is important to note that the related compound, indole-3-acetyl-myo-inositol galactoside, is not transported intact but is first hydrolyzed to indole-3-acetyl-myo-inositol and IAA before being transported to the shoot. nasa.gov

Free IAA is susceptible to enzymatic degradation, which can reduce the pool of active auxin. The conjugation of IAA to myo-inositol serves a protective function, shielding the IAA molecule from catabolism. mdpi.com By existing in its conjugated form, the auxin is temporarily inactive and protected from degradative enzymes. lebanonturf.com This protection ensures that a stable reserve of auxin is maintained, which can be accessed through hydrolysis when required for physiological responses. lebanonturf.com

Influence on Plant Physiological and Developmental Processes

The regulation of auxin levels through the synthesis and hydrolysis of this compound has profound effects on various aspects of plant physiology and development.

The stored IAA-myo-inositol in seeds is a critical source of auxin during germination and early seedling growth. researchgate.netnih.gov As the seedling develops, the conjugate is hydrolyzed, releasing free IAA that is essential for processes such as cell division, elongation, and differentiation. frontiersin.org The provision of auxin from this storage form supports the initial growth of the seedling, including the development of the coleoptile and radicle in maize. researchgate.netnih.gov The controlled release of IAA from its myo-inositol conjugate ensures that auxin is available at the appropriate times and in the necessary amounts to guide these early developmental events. umn.edumdpi.com

Developmental StageRole of this compound
Seed Acts as a major storage form of auxin. nih.govnih.gov
Germination Provides a readily transportable source of auxin from the endosperm to the growing shoot. nih.govnih.gov
Seedling Development Supplies free IAA through hydrolysis to support cell growth and differentiation in the coleoptile and radicle. researchgate.netnih.gov

The balance between the synthesis and hydrolysis of this compound allows for the precise regulation of auxin levels during different phases of plant growth. nih.govnih.gov This homeostatic mechanism is crucial for orchestrating developmental processes that are sensitive to auxin concentrations. For instance, the biosynthesis of indole-3-acetyl-myo-inositol in maize seedlings is itself regulated during development and in response to environmental stresses like drought and cold, highlighting its role in maintaining auxin balance under varying conditions. researchgate.netnih.gov By modulating the amount of free IAA, the plant can control the rate and direction of growth, ensuring proper development in response to both internal and external cues. mdpi.com

Indirect Contributions to Cell Elongation, Organogenesis, and Tropisms (via auxin release)

This compound is not directly involved in the morphological changes of plants but serves as a key storage and transport molecule for indole-3-acetic acid (IAA), the most common and physiologically active auxin. The controlled hydrolysis of this conjugate releases free IAA, which then orchestrates a variety of critical developmental processes.

Cell Elongation: The released IAA is a primary regulator of cell elongation, a fundamental process for plant growth nih.gov. Auxin promotes the extensibility of cell walls, allowing cells to expand under turgor pressure. This action is crucial for the growth of stems, roots, and other plant organs science.gov.

Organogenesis: Auxin plays a central role in the formation of new organs. Gradients of free IAA, maintained in part by the release from conjugates like this compound, are essential for processes such as the initiation of lateral roots and the development of leaves and flowers nih.govnih.gov.

Tropisms: Plants respond to environmental stimuli like light (phototropism) and gravity (gravitropism) by differential growth, a process heavily dependent on the asymmetric distribution of auxin nih.gov. This compound contributes to the pool of available auxin that can be redistributed within plant tissues to mediate these tropic curvatures frontiersin.org. For instance, in geostimulated maize seedlings, an asymmetric distribution of indole-3-acetyl-myo-inositol has been observed, highlighting its role in the gravitropic response frontiersin.org.

Molecular Signaling and Interaction Networks

Link to myo-Inositol Signaling Pathways (e.g., Phosphoinositides, Inositol Phosphates)

The myo-inositol moiety of the compound links it directly to a vital class of signaling molecules. Myo-inositol is the precursor for the synthesis of phosphatidylinositol (PtdIns) and its various phosphorylated derivatives, collectively known as phosphoinositides (PIs) and inositol phosphates nih.gov. These molecules are fundamental second messengers in eukaryotic cells, involved in a multitude of signaling cascades.

Once synthesized, myo-inositol serves as a substrate for two major pathways: the formation of auxin-myo-inositol conjugates and the synthesis of PtdIns nih.gov. PIs are critical components of cell membranes and play essential roles in membrane trafficking, cytoskeletal organization, and signal transduction nih.gov. Therefore, while this compound primarily functions in auxin homeostasis, its synthesis and degradation can influence the availability of myo-inositol for these other critical signaling pathways, suggesting a point of intersection between auxin and phosphoinositide-based signaling networks osti.gov.

Potential as a Precursor for Active Auxin Signaling

This compound is a well-established precursor for active auxin, functioning as a slow-release source of free IAA. In the seeds of various plants, such as Zea mays (maize), this conjugate represents a significant portion of the stored auxin pool.

During germination, it is transported from the endosperm to the growing shoot and root tissues science.gov. There, it is hydrolyzed by specific enzymes to release free, biologically active IAA and myo-inositol nih.gov. This mechanism allows the plant to supply a steady stream of auxin to the developing seedling, fueling early growth processes before the seedling can synthesize sufficient auxin on its own science.gov. Studies applying radiolabeled this compound to maize kernels have demonstrated that it provides both free and ester-conjugated IAA to the coleoptile and mesocotyl, confirming its role as a mobile precursor for the active hormone science.gov.

Research Findings on this compound as an Auxin Precursor
Plant SpeciesKey FindingSignificance
Zea mays (Maize)Serves as a major storage form of IAA in kernels and is transported to the shoot upon germination.Provides a stable supply of auxin for early seedling development.
Oryza sativa (Rice)Identified in kernels, suggesting a similar role in auxin homeostasis. nih.govresearchgate.netIndicates a conserved mechanism in monocots for auxin storage and release.

Regulation of Gene Expression Mediated by Auxin Release

The ultimate effect of this compound on plant development is realized when its hydrolysis product, IAA, modulates gene expression. The core auxin signaling pathway is initiated when free IAA binds to its co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins researchgate.net. This binding event promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors by the 26S proteasome researchgate.netnih.gov.

With the Aux/IAA repressors removed, the Auxin Response Factors (ARFs), which are transcription factors, are liberated. These ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, either activating or repressing their transcription frontiersin.orgnih.gov. This cascade of events, initiated by the release of free IAA, leads to widespread changes in the plant's transcriptome, ultimately driving the physiological responses associated with auxin, such as cell growth and differentiation.

Involvement in Plant Responses to Environmental Stimuli

Modulation by Phytohormones (e.g., Abscisic Acid, Salicylic Acid)

The biosynthesis and activity of this compound are integrated into the broader plant hormonal network and are influenced by stress-related phytohormones like abscisic acid (ABA) and salicylic acid (SA).

Abscisic Acid (ABA): ABA, a key hormone in mediating abiotic stress responses, can modulate the auxin conjugation pathway. Research on maize has shown that the native IAGlc synthase, the enzyme catalyzing the first step in the biosynthesis of this compound, is inhibited by ABA mdpi.com. This suggests that under certain stress conditions, ABA may reduce the formation of this auxin conjugate, thereby altering auxin homeostasis. This interaction is a critical point of crosstalk between growth and stress-response pathways nih.govwiley.comnih.govmdpi.com.

Salicylic Acid (SA): SA is a primary hormone involved in plant defense against pathogens. High levels of SA have been shown to negatively regulate auxin signaling pathways nih.govnih.gov. While direct modulation of this compound metabolism by SA is less characterized, SA can inhibit the expression of auxin-responsive genes researchgate.net. This implies that even when IAA is released from its conjugate, its downstream signaling can be dampened by SA, prioritizing defense responses over growth. Studies have been initiated to analyze the effect of SA on the expression level of the IAInos synthase gene, which is directly responsible for the synthesis of the compound ptbioch.edu.pl.

Phytohormonal Crosstalk with the this compound Pathway
PhytohormoneEffect on Auxin PathwayPotential Consequence
Abscisic Acid (ABA)Inhibits IAGlc synthase, the initial enzyme for conjugate synthesis. mdpi.comReduced storage of IAA as this compound under stress.
Salicylic Acid (SA)Negatively regulates auxin signaling and inhibits auxin-responsive genes. nih.govresearchgate.netSuppression of growth-related processes in favor of defense, even with available IAA.

Response to Abiotic Stress Conditions (e.g., Drought, Osmotic Stress, Salinity)

The conjugation of the primary plant auxin, indole-3-acetic acid (IAA), with myo-inositol to form this compound (IA-myo-inositol) represents a significant mechanism for maintaining auxin homeostasis, which is critical for plant adaptation to abiotic stressors such as drought, high salinity, and osmotic stress. Abiotic stress conditions universally challenge plants by disrupting water balance, leading to osmotic stress. cyberleninka.ru Plants respond by synthesizing a variety of molecules to cope with these challenges. cyberleninka.ru

Myo-inositol itself is a key metabolite in plant stress tolerance. cyberleninka.ru As a sugar alcohol, it functions as a compatible solute or osmoprotectant, accumulating in the cytoplasm to help maintain cellular turgor and protect cellular structures and enzymes from dehydration damage without interfering with normal metabolic processes. cyberleninka.ruresearchgate.net Studies have shown that mutants with reduced myo-inositol synthesis are more sensitive to stress and may exhibit spontaneous cell death. nih.gov The application of exogenous myo-inositol has been demonstrated to alleviate the negative impacts of salinity and drought stress in various plant species by enhancing antioxidant systems, improving water use efficiency, and maintaining membrane stability. nih.govnih.govresearchgate.net

The formation of IA-myo-inositol links the stress-protective roles of myo-inositol with the growth-regulatory functions of auxin. By conjugating IAA to myo-inositol, the plant can rapidly decrease the pool of free, active auxin, a necessary adjustment since high levels of active auxin can be detrimental under stress conditions. This stored auxin can be released later through hydrolysis to support recovery and growth when conditions improve. This regulatory mechanism is crucial as plants must balance growth inhibition, a common survival strategy under stress, with the need to resume development. oup.com For instance, in maize seedlings, myo-inositol is implicated in a synergistic mechanism that integrates osmoregulation, antioxidant defense, and the restoration of photosynthetic performance to enhance drought tolerance. nih.gov

Research findings on how different abiotic stresses affect the levels of myo-inositol and related compounds are summarized in the table below.

Plant SpeciesStress ConditionObserved EffectsReference
Chenopodium quinoaSalinity (up to 600 mM NaCl)Increased accumulation of AsA, GSH, and GSSG. Exogenous myo-inositol application further enhanced antioxidant enzyme activities (SOD, CAT, APX, GR, GST) and reduced oxidative damage markers (H₂O₂, MDA). nih.gov
Agrostis stoloniferaDroughtExogenous myo-inositol application improved osmotic adjustment and water use efficiency, promoting the accumulation of water-soluble carbohydrates. researchgate.net
Capsicum annuumDroughtExogenous myo-inositol decreased levels of hydrogen peroxide (H₂O₂), membrane damage, and proline, while increasing glutathione reductase activity and overall water status. researchgate.net
Zea maysDroughtApplication of myo-inositol enhanced photosynthetic efficiency, activated the antioxidant system, and increased the accumulation of proline and soluble sugars to maintain osmotic balance. nih.gov

Implications for Biotic Interactions (e.g., pathogen response via auxin modulation)

Auxin homeostasis, regulated in part by the synthesis and hydrolysis of conjugates like this compound, is a central battleground in plant-pathogen interactions. nih.gov Indole-3-acetic acid (IAA) is a double-edged sword in plant immunity; while essential for plant development, it is often exploited by pathogens to promote disease. nih.govfrontiersin.org Many pathogenic bacteria and fungi can synthesize their own IAA or manipulate the host's auxin biosynthesis and signaling pathways to enhance their virulence. oup.comoup.com Elevated auxin levels can suppress host defense responses, for example, by antagonizing the salicylic acid (SA) signaling pathway, a key component of plant immunity. oup.comapsnet.org

The conjugation of IAA to molecules such as myo-inositol serves as a crucial plant defense strategy. By converting free, active IAA into inactive storage forms, the plant can rapidly reduce auxin levels at the site of infection, thereby counteracting the pathogen's manipulation and bolstering its defense posture. frontiersin.org This process of auxin inactivation is a key component of Pattern-Triggered Immunity (PTI), a broad-spectrum defense mechanism. oup.com

Conversely, some pathogens have evolved effectors that can interfere with the host's auxin conjugation machinery or mimic auxin to promote susceptibility. For example, certain bacterial effectors can promote the degradation of AUX/IAA transcriptional repressors, leading to increased auxin sensitivity in the host and thereby facilitating infection. apsnet.org The plant's ability to tightly regulate free auxin levels through conjugation is therefore critical to mounting an effective defense.

The role of auxin modulation in biotic interactions can be summarized as follows:

Pathogen StrategyHost Response/Counter-StrategyRole of Auxin ConjugationReferences
Pathogen synthesizes IAA or induces host IAA production.Plant activates defense signaling pathways (e.g., salicylic acid).Conjugation of excess IAA to form IA-myo-inositol reduces free auxin levels, preventing suppression of SA-mediated defenses. oup.comoup.com
Pathogen effectors target and degrade host AUX/IAA repressor proteins, increasing auxin signaling.Host activates Pattern-Triggered Immunity (PTI), which includes down-regulation of auxin signaling.Rapid conjugation of IAA helps to decrease the pool of active auxin that the pathogen is trying to amplify. oup.comapsnet.org
Pathogen uses stomata as an entry point.Plant can initiate stomatal closure as a defense mechanism.Auxin is known to be involved in stomatal opening; regulating its local concentration through conjugation can contribute to immune-related stomatal closure. frontiersin.org
Pathogen aims to create a favorable environment for growth and nutrient acquisition.Plant initiates defense responses that often involve growth inhibition to redirect resources to defense.Conjugation is a primary mechanism to reduce growth-promoting free auxin, facilitating the growth-defense trade-off. oup.comnih.gov

Evolutionary Significance of Auxin Conjugation Pathways

The evolution of sophisticated mechanisms for auxin homeostasis, including the formation of ester and amide conjugates, was a pivotal innovation that facilitated the transition of plants from aquatic to terrestrial environments. oup.comsemanticscholar.org The ability to reversibly store and inactivate indole-3-acetic acid (IAA) allowed for the precise spatial and temporal control of auxin levels, which was essential for the development of complex three-dimensional body plans, including embryos, shoots, and vascular tissues, characteristic of land plants. oup.comresearchgate.net

Phylogenetic analyses indicate that the molecular machinery for auxin biology evolved in a stepwise manner within the green lineage. embopress.orgnih.gov While auxin itself is found in various algae, the complete nuclear auxin response system, which allows for auxin-dependent regulation of gene expression, appears to be an innovation unique to land plants (embryophytes). nih.govelifesciences.org The components for auxin conjugation, particularly the GH3 family of enzymes that synthesize amide-linked conjugates, are common to all land plants but are less clear in their algal ancestors. nih.gov The synthesis of auxin conjugates likely evolved first, with evidence of its presence in mosses, while the enzymes for hydrolyzing these conjugates to release free auxin appeared later, first being identified in ferns. oup.comresearchgate.net This suggests an initial role for conjugation in the permanent inactivation of auxin, which later evolved into a reversible storage mechanism. semanticscholar.org

This evolutionary trajectory highlights the adaptation of a pre-existing chemical signal (auxin) and transcriptional machinery into a highly regulated hormonal system. embopress.org The expansion of gene families involved in auxin synthesis, transport, perception, and conjugation/hydrolysis in land plants provided a toolkit for developmental plasticity and response to a dynamic terrestrial environment. nih.gov The ability to form conjugates like this compound provided a robust buffering system for the primary growth hormone, contributing to the evolutionary success of land plants. nih.gov

Evolutionary MilestoneKey Protein Families/PathwaysSignificanceReferences
Pre-Land Plants (Charophyte Algae) Presence of auxin and some precursors to auxin signaling components (e.g., ARFs).The basic chemical and some genetic components were present before the move to land. embopress.orgnih.govelifesciences.org
Early Land Plants (Bryophytes) Emergence of a complete nuclear auxin response pathway. Appearance of auxin conjugate synthesis (e.g., GH3 enzymes).Establishment of auxin as a true hormone controlling gene expression. Development of a mechanism to inactivate/store auxin. oup.comresearchgate.netnih.gov
Vascular Plants (Ferns and Seed Plants) Appearance and expansion of auxin conjugate hydrolase families (e.g., ILR1-like).The auxin inactivation pathway became reversible, allowing for dynamic control of hormone levels. This facilitated the development of more complex tissues and organs. oup.comsemanticscholar.orgnih.gov

Analytical Methodologies for the Characterization and Quantification of 1d 1 O Indol 3 Yl Acetyl Myo Inositol

Sample Preparation and Extraction Techniques from Biological Matrices

Effective analysis of 1D-1-O-(indol-3-yl)acetyl-myo-inositol begins with its efficient extraction and purification from biological sources, most notably plant tissues such as kernels, shoots, coleoptiles, and roots of Zea mays (maize) and Arabidopsis thaliana. nih.gov

Solvent-Based Extraction and Purification Protocols

The initial step in isolating this compound and its isomers involves solvent-based extraction. A common preparatory method is the creation of acetone powders from fresh plant tissue, such as the shoots of dark-grown Zea mays seedlings. nih.govosti.gov This technique effectively removes water and disrupts cellular structures, allowing for efficient extraction of the target compound.

The general protocol involves:

Homogenization: Plant tissue is homogenized in a suitable organic solvent. Acetone is frequently used to create a powder. nih.gov For other related compounds in maize, solvents like 80% methanol acidified with 0.1% HCl have been employed for ultrasound-assisted extraction.

Extraction: The homogenized material or acetone powder is further extracted with a buffered solution or an organic solvent like aqueous ethanol. core.ac.uk

Purification: The resulting crude extract undergoes several purification steps. This can include filtration to remove particulate matter, followed by evaporation of the solvent under a stream of nitrogen or in vacuo to concentrate the analyte. core.ac.uk The residue is then typically redissolved in a solvent compatible with the subsequent chromatographic analysis, such as 30% (v/v) aqueous ethanol. core.ac.uk

These protocols are designed to yield a purified extract containing the indole-3-acetyl-myo-inositol esters, suitable for quantification.

Enzymatic Treatment for Release of Conjugated Forms

In some analytical approaches, it is necessary to study the hydrolysis of this compound back to free indole-3-acetic acid. This is often accomplished using enzymatic treatments that mimic natural metabolic processes.

Buffered extracts from acetone powders of Zea mays vegetative tissue have been shown to possess hydrolytic activity against [³H]indole-3-acetyl-myo-inositol. nih.govosti.gov This activity is proportional to the amount of extract used and is linear for up to six hours at 37°C, indicating a classic enzyme-catalyzed reaction. nih.govosti.gov Such extracts are known to contain esterases capable of cleaving the ester bond linking IAA to the myo-inositol. nih.gov

Research has demonstrated that the rate of hydrolysis can differ between various isomers of the compound. nih.govosti.gov Furthermore, extracts prepared from different parts of the plant, such as the coleoptile and mesocotyl, exhibit different rates of hydrolysis, with coleoptile extracts generally being more active. nih.govosti.gov The enzymatic nature of this process is confirmed by the inactivation of the hydrolytic capability following boiling or alcohol denaturation of the plant extract. nih.govosti.gov

Chromatographic Separation Techniques

Following extraction and purification, various chromatographic methods are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry, is a powerful tool for analyzing indole-3-acetyl-myo-inositol. An efficient method has been developed for the simultaneous detection and quantification of four different isomers of indole-3-acetyl-myo-inositol (IAInos) along with indole-3-acetic acid in plant tissues. nih.gov

This methodology utilizes liquid chromatography-electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) for characterization and quantification. nih.gov The method has been successfully applied to tissues from Zea mays kernels, where two IAInos isomers were found, and the roots of Arabidopsis thaliana, where all four isomers were present. nih.gov

HPLC-MS Method Parameters for Indole-3-acetyl-myo-inositol Isomers nih.gov
ParameterValue
Analytical TechniqueLC-QTOF/MS
Target AnalytesFour IAInos isomers, Indole-3-acetic acid
Linear Working Range10–2,000 ng/mL
Lower Limit of Detection (LOD)5.0 ng/mL
Biological MatricesZea mays kernels, Arabidopsis thaliana roots

Another approach involves a two-step HPLC procedure using a reverse-phase column, with elution using 30% (v/v) aqueous ethanol. core.ac.uk

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography has been instrumental in the fractionation and analysis of myo-inositol esters of indole-3-acetic acid from maize kernels. mdpi.com This method, often coupled with mass spectrometry for identification, can distinguish between different groups of IAA-myo-inositol conjugates. mdpi.com

Research using GLC has identified three distinct groups of these esters within maize kernels. mdpi.com

Groups of Indole-3-acetic Acid Esters in Maize Kernels Identified by GLC mdpi.com
Ester GroupDescription
IAA myoinositolsDirect esters of IAA and myo-inositol.
IAA myoinositol arabinosidesGlycosidic conjugates where arabinose is attached to the myo-inositol moiety.
IAA myoinositol galactosidesGlycosidic conjugates where galactose is attached to the myo-inositol moiety.

Each of these groups contains three chromatographically distinguishable isomers, highlighting the complexity of these conjugates in plant tissues. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a valuable qualitative and preparative technique in the analysis of indole-related compounds. In studies involving the translocation of radiolabeled compounds in Zea mays, TLC has been used to help identify and locate IAA. core.ac.uk A silica gel 60 TLC plate can be used for separation, after which a test strip of the plate is stained with Ehmann's reagent to visualize the location of the indole-containing compounds. core.ac.uk This method is particularly useful for initial purification or for confirming the presence of the indole moiety in fractions collected from other separation techniques.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information on the molecule's mass, fragmentation behavior, and the spatial arrangement of its atoms.

Mass spectrometry is a cornerstone technique for the analysis of auxin conjugates, offering high sensitivity and specificity. researchgate.netfao.orgnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is frequently used for both identifying and quantifying this compound in complex biological matrices. nih.govresearchgate.net The compound and its isomers can be characterized using techniques like liquid chromatography-electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS). nih.gov For the related compound myo-inositol, analysis is often performed in negative ionization mode, where the precursor ion [M-H]⁻ is detected at m/z 179.2. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a fingerprint for the molecule, enabling its specific identification. When the precursor ion of a molecule like this compound is isolated and subjected to collision-induced dissociation (CID), it breaks apart into specific product ions. The fragmentation pattern of the pentaacetyl derivative of indole-3-acetyl-myo-inositol has been used for its identification. nasa.gov

For the parent auxin, Indole-3-acetic acid (IAA), and the myo-inositol moiety, characteristic fragments are well-documented. The fragmentation of inositol phosphates, for instance, primarily occurs with the loss of HPO₃. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, analysis would typically involve identifying fragments corresponding to the indole-3-acetyl group (e.g., the ion at m/z 130) and the myo-inositol moiety, along with losses of water and other small molecules.

Table 1: Representative Fragmentation Data for Related Compounds | Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Description of Fragmentation | | :--- | :--- | :--- | :--- | | 179.2 | myo-inositol ([M-H]⁻) | 86.4 | Specific product ion used for quantification. nih.gov | | 160.8 | myo-inositol ([M-H]⁻) | Most abundant product ion, but less specific in complex samples. nih.gov | | 328.92 | myo-inositol hexakisphosphate ([M-2H]²⁻) | 288.94 | Principal fragmentation via the loss of HPO₃. nih.gov |

This table is illustrative of the types of fragmentation data obtained for the constituent parts of the target molecule.

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of plant hormones, including auxin conjugates. nasa.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample. nih.govplos.org The labeled standard is chemically identical to the analyte and therefore co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov

The concentration of the endogenous compound is calculated by measuring the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard. plos.org For example, deuterated standards like [²H₄]IAA are used to quantify IAA, and [²H₆]-myo-inositol is used for quantifying myo-inositol. nih.govplos.org The amount of indole-3-acetyl-myo-inositol esters in maize shoots has been determined to be 74 nanomoles per kilogram fresh weight using this isotope dilution method. nasa.gov This approach provides high precision and accuracy, with reported inter- and intra-assay coefficients of variation (CV) for myo-inositol in urine being 3.5% and 3.6%, respectively. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, which is crucial for distinguishing between different isomers of indole-3-acetyl-myo-inositol. nih.gov

The ¹H-NMR spectrum of the myo-inositol moiety is complex due to the various axial and equatorial protons. However, reference spectra are well-established. For instance, in D₂O, characteristic signals for myo-inositol appear at specific chemical shifts (δ), such as a triplet at 3.08 ppm (J = 9.6 Hz) and another at 3.87 ppm (J = 2.7 or 3.0 Hz). researchgate.net The coupling constants (J values) provide information about the dihedral angles between adjacent protons, helping to confirm the stereochemistry of the inositol ring. nih.govresearchgate.net The complete structural confirmation of this compound involves analyzing the shifts in the myo-inositol signals upon esterification with the indole-3-acetyl group, as well as observing the signals from the indole moiety itself.

Table 2: ¹H-NMR Chemical Shifts for Standard myo-Inositol

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H (unspecified) 3.08 t (triplet) 9.6
H (unspecified) 3.34 dd (doublet of doublets) 10.2, 3.0
H (unspecified) 3.43 t (triplet) 9.6 or 9.9
H (unspecified) 3.87 t (triplet) 2.7 or 3.0

Data recorded in D₂O at 600 MHz. Source: researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Immunochemical Approaches (e.g., ELISA, Immunoassays for related auxins)

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding between an antibody and its target antigen. creative-proteomics.com These techniques can be highly sensitive and are suitable for screening a large number of samples. scirp.org While specific ELISA kits for this compound are not commonly available, immunoassays developed for IAA can often detect its conjugates. creative-proteomics.comagrisera.com

The basic principle of a competitive ELISA for auxin analysis involves an IAA-specific antibody coated onto a microplate. agrisera.com A known amount of labeled IAA (the tracer) and the unknown amount of IAA in the sample compete for a limited number of antibody binding sites. agrisera.com The concentration of IAA in the sample is inversely proportional to the signal produced by the tracer.

A crucial consideration for analyzing conjugates like this compound is that antibodies raised against free IAA may not efficiently recognize the conjugated form. sigmaaldrich.com To overcome this, a chemical modification step, such as methylation, is often necessary to allow the antibody to detect not only free IAA but also its ester and amide conjugates. agrisera.com This approach enables the quantification of total IAA content after hydrolysis or the detection of the conjugate pool.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a dynamic approach used to trace the metabolic fate of molecules within a biological system. biorxiv.orgbiorxiv.org By supplying cells or tissues with a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can follow the incorporation of the label into downstream metabolites over time using mass spectrometry or NMR. plos.orgkuleuven.be

This strategy is highly effective for studying the biosynthesis and turnover of this compound. For example, feeding experiments using ¹³C₆-labeled IAA allow for the detection of labeled IAA conjugates, including IAA-myo-inositol (IAA-Ins). biorxiv.orgbiorxiv.org The mass of these metabolites will be shifted by 6 units (the number of ¹³C atoms in the labeled IAA), making them easily distinguishable from their endogenous, unlabeled counterparts in an MS scan. biorxiv.org

Similarly, providing labeled precursors of the IAA biosynthesis pathway, such as [¹³C₆]anthranilate, allows for the monitoring of label incorporation into IAA and its subsequent conjugates. plos.org These Stable Isotope Labeled Kinetics (SILK) methods provide detailed information on the rates of synthesis and turnover of auxin pools, revealing the complex network of IAA metabolism in vivo. plos.org Furthermore, using uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol) can trace its incorporation into various inositol phosphates and potentially into auxin conjugates, providing a complementary view of the metabolic pathways. nih.govresearchgate.net

An exploration of the synthetic routes to this compound reveals a landscape dominated by enzymatic methods, with chemical synthesis presenting significant regioselectivity challenges. This article delves into the established chemical and biochemical strategies for producing this important auxin conjugate, including derivatization for research purposes.

Advanced Research Methodologies Applied to 1d 1 O Indol 3 Yl Acetyl Myo Inositol Research

Omics Technologies in the Study of Auxin Conjugation

Omics technologies provide a global perspective on the molecules that constitute a cell, tissue, or organism. In the context of IAInos, these approaches have been instrumental in profiling related metabolites, analyzing gene expression, and characterizing the enzymes involved in its synthesis.

Metabolomics, particularly techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the precise quantification of phytohormones and their conjugates from plant tissues. This has been critical in understanding how the IAInos pathway contributes to the regulation of free Indole-3-acetic acid (IAA), the active form of auxin.

Research in maize (Zea mays) has demonstrated that the concentration of free IAA changes during seedling development, a process linked to the IAInos biosynthesis pathway. nih.gov In developing seedlings, the highest levels of free IAA are found in the seeds, with concentrations decreasing in the coleoptiles as the seedling ages. nih.gov For instance, the free IAA level in maize coleoptiles drops by a factor of 1.7 between 3-day-old and 6-day-old seedlings. nih.gov

Furthermore, metabolomic studies under abiotic stress conditions have revealed the direct impact of the IAInos pathway on auxin levels. In drought-stressed maize seeds, a complete shutdown of the enzymes responsible for IAInos synthesis led to a nearly twofold increase in the concentration of free IAA. nih.gov This highlights the pathway's crucial role in managing auxin levels during environmental challenges.

Table 1: Free IAA Concentration in Developing Maize Seedlings This interactive table summarizes findings from metabolomic analyses on maize seedlings.

Tissue Age Free IAA Concentration (ng g⁻¹ FW)
Seed 3-day-old 56.0
Seed 6-day-old 111.5
Coleoptile 3-day-old 29.8
Coleoptile 6-day-old 17.5
Radicle 3-day-old 17.0
Radicle 6-day-old 23.3

Data sourced from research on auxin homeostasis in Zea mays. nih.gov

Transcriptomics provides a snapshot of the gene activity in a cell by quantifying messenger RNA (mRNA) transcripts. This methodology has been applied to study the genes encoding the key enzymes in the IAInos biosynthesis pathway: 1-O-indole-3-acetyl-β-D-glucose (IAGlc) synthase and IAInos synthase.

Studies in maize have shown that the regulation of these genes is complex and does not always directly correlate with enzyme activity. nih.gov For example, in 6-day-old maize coleoptiles, no transcript for the IAInos synthase gene (ZmIAIn) could be detected, yet the enzyme was found to be active in the tissue. nih.gov This suggests that the enzyme is stable and persists after the gene transcription has ceased, highlighting the importance of integrating transcriptomic data with other omics levels. nih.govptbioch.edu.pl

In rice, the expression of the IAInos synthase gene was investigated under various hormonal and abiotic stress treatments. science.gov While phytohormones like IAA, Salicylic acid (SA), and 2,4-Dichlorophenoxyacetic acid (2,4-D) altered the enzyme's catalytic activity, these changes were not accompanied by detectable differences in its gene expression level via semi-quantitative RT-PCR. science.gov

Table 2: Summary of Transcriptomic Findings for IAInos-Related Enzymes

Organism Gene Condition/Tissue Transcriptomic Observation
Maize (Zea mays) ZmIAIn (IAInos synthase) 6-day-old coleoptiles Transcript not detected. nih.gov
Maize (Zea mays) ZmIAGlc (IAGlc synthase) 6-day-old seeds Transcription induced by higher IAA levels. nih.gov

Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and characterization. This has been essential for understanding the biochemical properties of IAInos synthase. The enzyme, which belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family, catalyzes the final step in IAInos synthesis by transferring the IAA moiety from IAGlc to myo-inositol. researchgate.net

Detailed characterization of IAInos synthase from rice (Oryza sativa) has been achieved by expressing the protein in heterologous systems like Escherichia coli and yeast (Saccharomyces cerevisiae) and comparing the recombinant proteins to the native enzyme purified from rice seedlings. researchgate.net This work revealed that the recombinant enzymes had significantly higher specific activity than the native form, though they shared similar pH optima (pH 7.4) and affinity for myo-inositol. researchgate.net The finding that the unglycosylated protein produced in E. coli was fully active indicates the oligosaccharide component of the native enzyme is not required for its catalytic function. researchgate.net

Table 3: Comparison of Native and Recombinant Rice IAInos Synthase Properties This interactive table details the biochemical characteristics of IAInos synthase from different sources.

Enzyme Source Specific Activity (nmol min⁻¹ mg⁻¹ protein) K_M for myo-inositol (mM) Optimal pH
Native (from rice seedlings) 5.01 1.38 7.4
Recombinant (from yeast) 18.75 0.83 7.4
Recombinant (from E. coli) 18.09 1.00 7.4

Data sourced from the biochemical characterization of rice IAInos synthase. researchgate.net

Genetic Manipulation and Mutagenesis Studies

Altering the genetic makeup of organisms, either by knocking out genes or causing them to be overexpressed, is a powerful tool for dissecting biological pathways. Such studies have been fundamental in confirming the in-planta roles of enzymes related to IAInos metabolism.

Modifying the expression levels of genes involved in auxin conjugation directly demonstrates their function. For example, overexpressing the gene for IAGlc synthase (OsIAGLU) in rice resulted in plants with reduced levels of active IAA and consequently, retarded growth. researchgate.net This provides direct evidence that the enzyme funnels free IAA into the conjugation pathway, thereby regulating auxin-dependent growth processes. researchgate.net

Similarly, studies on other auxin-conjugating enzymes illustrate the power of this approach. In tobacco cells, overexpression of the NtAMI1 gene, which converts Indole-3-acetamide (IAM) to IAA, allowed the cells to thrive on lower concentrations of IAM. science.gov Conversely, suppressing the gene via RNA interference (RNAi) severely inhibited growth, confirming the enzyme's role in auxin biosynthesis from IAM. science.gov These examples showcase the methodology used to elucidate the function of genes within auxin homeostasis pathways, including the IAInos synthesis route. nih.gov

The study of mutants with defects in auxin metabolism has been crucial for identifying the genes responsible for these processes. nih.gov Forward genetic screens and targeted gene editing, such as with CRISPR/Cas9, have led to the isolation of mutants that are insensitive to certain auxin conjugates, revealing the enzymes that act upon them.

For instance, researchers generated iamh1 iamh2 double mutants in Arabidopsis using CRISPR/Cas9. researchgate.net These mutants, lacking two key enzymes for converting IAM to IAA, were resistant to the effects of externally applied IAM, providing solid evidence for the function of the IAMH genes. researchgate.net The analysis of various other mutants, such as gh3, ugt, iar, and ilr, has been instrumental in building our understanding of the complex network of auxin conjugation and deconjugation that maintains hormonal balance in plants. nih.gov

Table 4: Key Genes and Mutants in Auxin Conjugate Metabolism

Gene/Mutant Organism Method Key Finding
OsIAGLU Rice Overexpression Reduced free IAA and retarded growth. researchgate.net
iamh1 iamh2 Arabidopsis CRISPR/Cas9 Knockout Plants became resistant to IAM treatments. researchgate.net
gh3 mutants Arabidopsis Mutant Analysis Involved in the synthesis of IAA-amino acid conjugates. nih.gov

In Vitro and In Vivo (Non-Human) Model Systems for Functional Studies

Cell-free enzyme assays have been fundamental in dissecting the enzymatic machinery responsible for the synthesis and hydrolysis of 1D-1-O-(indol-3-yl)acetyl-myo-inositol. These assays utilize extracts from plant tissues, such as immature kernels of Zea mays (maize), which are rich in the relevant enzymes.

A key enzyme, IAA-myo-inositol synthase, catalyzes the transfer of the indole-3-acetyl (IAA) moiety from 1-O-(indole-3-acetyl)-β-D-glucose to myo-inositol. researchgate.net The activity of this enzyme can be quantified by incubating radiolabeled substrates, such as ¹⁴C-labeled indole-3-acetic acid, with the enzyme preparation. nih.gov The formation of the product, IAA-myo-inositol, is then measured. One established method involves the ammonolysis of the formed esters, followed by the isolation and quantification of the resulting radioactive indole-3-acetamide. nih.gov

Research has shown that IAA-myo-inositol synthase from maize can be purified to a high degree using techniques like ammonium (B1175870) sulfate (B86663) fractionation, anion-exchange chromatography, and affinity chromatography. researchgate.net Interestingly, studies have revealed that this enzyme can be bifunctional, capable of both synthesizing and hydrolyzing the IAA-myo-inositol conjugate. nih.gov

Furthermore, cell-free systems have been employed to identify other related enzymatic activities. For instance, extracts from immature maize kernels have been shown to catalyze the synthesis of indol-3-ylacetyl-myo-inositol galactoside from IAA-myo-inositol and UDP-galactose, indicating the presence of a UDP-galactose:indol-3-ylacetyl-myo-inositol galactosyltransferase. nih.gov

These in vitro assays are crucial for characterizing enzyme kinetics, substrate specificity, and the effects of inhibitors or activators, providing a detailed understanding of the biochemical pathways governing IAA-myo-inositol metabolism.

Table 1: Key Enzymes in this compound Metabolism Studied via Cell-Free Assays

Enzyme Function Source Organism Assay Principle Reference
IAA-myo-inositol synthase Synthesis of IAA-myo-inositol from 1-O-IAGlc and myo-inositol Zea mays (maize) Transfer of radiolabeled IAA from 1-O-IAGlc to myo-inositol researchgate.net
IAA-myo-inositol hydrolase Hydrolysis of IAA-myo-inositol to free IAA and myo-inositol Zea mays (maize) Measurement of released free IAA or myo-inositol nih.gov
UDP-galactose:indol-3-ylacetyl-myo-inositol galactosyltransferase Synthesis of indol-3-ylacetyl-myo-inositol galactoside Zea mays (maize) Transfer of radiolabeled galactose from UDP-galactose nih.gov
Indole-3-acetic acid esterification enzymes Esterification of IAA to myo-inositol and glucose Zea mays (maize) Ammonolysis of esters and quantification of radioactive indole-3-acetamide nih.gov

Plant tissue culture provides a controlled environment to study the physiological effects of this compound at the cellular and tissue levels. These assays are critical for understanding its role as an auxin source and its influence on plant growth and development.

Coleoptile assays, particularly with maize, are classic bioassays for auxin activity. Studies have shown that the enzymes involved in IAA-myo-inositol biosynthesis are active in maize coleoptiles. nih.gov While the gene for IAA-myo-inositol synthase may not be actively expressed in older coleoptiles, the enzyme itself is present and active, suggesting its importance during early seedling development. nih.gov

Whole plant studies are essential for understanding the systemic role of this compound in the context of a complete organism. These investigations have provided significant insights into its function as a transport and storage form of auxin.

In maize seedlings, [¹⁴C]indole-3-acetyl-myo-inositol applied to the endosperm was found to be transported to the shoot at a much higher rate than free IAA. nih.gov This finding strongly supports the role of IAA-myo-inositol as a mobile precursor of auxin. nih.gov Once in the shoot, the conjugate can be hydrolyzed to release free IAA, which is then available to regulate growth processes. nih.gov

Furthermore, studies have examined the impact of abiotic stress, such as drought and cold, on the metabolism of IAA-myo-inositol in whole maize seedlings. nih.gov Research indicates that under stress conditions, the biosynthesis of IAA-myo-inositol is regulated, suggesting its involvement in the plant's response to environmental challenges by controlling the levels of active auxin. nih.gov For instance, the activity of enzymes in the IAA-myo-inositol biosynthesis pathway changes in the coleoptiles and radicles of seedlings subjected to stress. nih.gov

Table 2: Findings from Whole Plant Physiological Studies on this compound

Study Focus Model Organism Key Findings Reference
Transport and Metabolism Zea mays (maize) seedlings IAA-myo-inositol is transported from the endosperm to the shoot more efficiently than free IAA and is hydrolyzed in the shoot to release free IAA. nih.gov
Abiotic Stress Response Zea mays (maize) seedlings The biosynthesis of IAA-myo-inositol is regulated during drought and cold stress, indicating a role in maintaining auxin homeostasis under adverse conditions. nih.gov
Developmental Regulation Zea mays (maize) seedlings The activity of enzymes involved in IAA-myo-inositol biosynthesis increases in the coleoptiles and radicles of developing seedlings. nih.gov

Computational Chemistry and Bioinformatics Approaches

Computational chemistry has emerged as a powerful tool for investigating the interactions between enzymes and their substrates at the molecular level. While specific modeling studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these methods are broadly applicable. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how IAA-myo-inositol or its precursors bind to the active sites of enzymes like IAA-myo-inositol synthase. These models can help to understand the specificity of the enzyme for its substrates and the catalytic mechanism.

Bioinformatics approaches are crucial for predicting metabolic pathways and understanding the regulatory networks that control the levels of this compound. By analyzing genomic and transcriptomic data, researchers can identify genes encoding the enzymes involved in its synthesis and degradation.

For example, the identification and characterization of the gene encoding IAA-myo-inositol synthase in rice (Oryza sativa) was achieved through cloning and expression in yeast and bacterial systems. researchgate.net This allows for the study of the gene's expression patterns in different tissues and under various conditions, providing insights into the regulation of the metabolic pathway.

Furthermore, analyzing the expression of genes involved in the IAA-myo-inositol pathway in response to developmental cues and abiotic stress can help to build regulatory network models. nih.gov These models can predict how different signaling pathways interact to control auxin homeostasis through the synthesis and hydrolysis of its conjugates.

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized Biological Functions of 1D-1-O-(indol-3-yl)acetyl-myo-inositol

While the function of this compound (IAA-myo-inositol) as a reversible storage conjugate of auxin is a cornerstone of its current understanding, this is likely an oversimplification of its biological significance. lebanonturf.comnih.gov The hydrolysis of this ester can release free, active IAA, thus playing a crucial role in maintaining auxin homeostasis for growth and development. nih.govnih.gov However, emerging evidence suggests that the molecule may possess functions beyond that of a simple auxin reservoir.

Recent studies have intriguingly pointed towards a role for myo-inositol, the parent molecule of this conjugate, in mediating interactions between plants and soil microbes. msu.eduenergy.gov Research has shown that plants may actively transport myo-inositol to the root zone, influencing the colonization by specific bacteria. energy.gov This raises the compelling question of whether IAA-myo-inositol itself, or its metabolic byproducts, could act as a signaling molecule in the rhizosphere, influencing the plant microbiome. This potential as a cross-kingdom signaling molecule represents a significant and largely unexplored research frontier. energy.gov Further investigation is required to determine if this conjugate directly participates in these interactions or if its role is indirectly exerted through the regulation of free myo-inositol and IAA levels.

Deeper Understanding of Regulatory Networks Governing its Biosynthesis and Hydrolysis in Diverse Plant Species

The biosynthesis of IAA-myo-inositol is a two-step process, primarily characterized in maize, where IAA is first conjugated to glucose to form IAA-glucose, which then serves as the donor for the transfer of the IAA moiety to myo-inositol. nih.gov The enzymes responsible for these steps are key to regulating the pool of conjugated auxin. Research in maize has demonstrated that the biosynthesis and hydrolysis of IAA-myo-inositol are dynamically regulated during early seedling development and in response to abiotic stresses like drought and cold. nih.govresearchgate.net For instance, during drought stress, the enzymes that synthesize IAA-myo-inositol are inactivated, which is thought to increase the level of free, active auxin to modulate growth in response to the stress. researchgate.net

However, our understanding of these regulatory networks is heavily skewed towards maize. There is a significant knowledge gap concerning the genetic and biochemical regulation of IAA-myo-inositol metabolism in a broader range of plant species, including dicots and other commercially important monocots. Future research must focus on identifying and characterizing the specific genes and enzymes—the synthases and hydrolases—that control IAA-myo-inositol levels in diverse plant species. Understanding how environmental cues and developmental signals transcriptionally and post-transcriptionally regulate these enzymes will be crucial for a complete picture of auxin homeostasis. nih.gov

Key Research Findings on the Regulation of IAA-myo-inositol Metabolism
OrganismCondition/Developmental StageObserved RegulationImplicationReference
Maize (Zea mays)Early Seedling DevelopmentBiosynthesis of IAA-myo-inositol is regulated in coleoptiles and radicles.Crucial for controlling free auxin levels during initial growth phases. nih.govresearchgate.net
Maize (Zea mays)Drought and Cold StressEnzymes for IAA-myo-inositol synthesis are inactivated during drought to increase free IAA. Biosynthesis is also regulated by cold.A mechanism to modulate auxin homeostasis for stress adaptation. nih.govresearchgate.net
Maize (Zea mays)Seed GerminationIAA-myo-inositol serves as a major source of IAA, transported from the endosperm to the shoot.Functions as a key auxin precursor for the growing seedling. nih.govnih.gov

Development of More Sensitive and High-Throughput Analytical Methodologies

Progress in understanding the nuanced roles of IAA-myo-inositol is intrinsically linked to our ability to accurately and efficiently measure its presence and dynamics within plant tissues. Current methods for quantifying auxin metabolites, including IAA-myo-inositol, often rely on sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net While precise, these methods can be time-consuming and require specialized equipment, limiting the number of samples that can be processed.

To facilitate large-scale genetic screens and detailed spatial-temporal analyses, there is a pressing need for more sensitive and high-throughput analytical methodologies. nih.govnih.gov The development of ultra-rapid MS-based approaches, capable of analyzing over 100 samples per day from minute amounts of plant tissue (<10 mg fresh weight), represents a significant step forward. nih.govnih.gov Further innovations could include the development of specific biosensors or advanced immunoassays that would allow for in vivo, real-time monitoring of IAA-myo-inositol dynamics. Such tools would be invaluable for dissecting its role in rapid physiological responses to environmental stimuli.

Comparison of Analytical Techniques for Auxin Metabolite Analysis
MethodologyKey AdvantagesLimitationsEmerging TrendsReference
Gas Chromatography-Mass Spectrometry (GC-MS)High precision and accuracy, well-established protocols.Requires derivatization, can be time-consuming.Automation to increase throughput. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity, suitable for a wide range of metabolites.High initial equipment cost, requires skilled operators.Ultra-rapid methods with micro-scale purification. nih.govnih.govnih.govoup.com
Microplate Spectrophotometric AssaysFast, high-throughput, requires less sample volume.Lower specificity (e.g., Salkowski reagent reacts with various indoles).Can be used for rapid screening before confirmation with more specific methods. scirp.org

Applications in Agricultural Science and Crop Improvement (Research-focused)

The regulation of auxin levels is a critical determinant of plant architecture, growth, and ultimately, yield. As a key component of auxin homeostasis, IAA-myo-inositol represents a promising target for agricultural research aimed at crop improvement.

Plants must constantly adapt to a variety of abiotic stresses, such as drought, salinity, and extreme temperatures, which severely limit agricultural productivity. frontiersin.orgnih.gov Auxin plays a central role in mediating plant responses to these stresses. nih.govnih.gov Maintaining auxin homeostasis is crucial for survival and growth under adverse conditions. nih.gov

Manipulating the pathways that govern the synthesis and hydrolysis of auxin conjugates like IAA-myo-inositol offers a sophisticated strategy to fine-tune plant stress responses. researchgate.net For example, research suggests that modulating the expression of genes involved in auxin conjugation could enhance drought tolerance. frontiersin.org By controlling the release of active IAA from storage forms like IAA-myo-inositol, it may be possible to optimize root system architecture for better water uptake or to delay stress-induced senescence, thereby sustaining photosynthetic activity and improving yield. frontiersin.orgwur.nl The application of myo-inositol itself has been shown to alleviate salt stress in some crops, hinting at the potential of targeting this metabolic nexus. mdpi.comekb.eg Future research should focus on identifying the key regulatory genes in the IAA-myo-inositol pathway in major crop species and testing how their modification affects performance under various stress scenarios.

Exploration of Evolutionary and Ecological Roles in Plant Adaptation and Communication

The evolution of complex metabolic pathways is a reflection of the adaptive pressures faced by organisms. The emergence of auxin conjugation mechanisms, including the formation of IAA-myo-inositol, was likely a pivotal event in the evolution of land plants. oup.com These conjugates may have provided early terrestrial plants with a means to buffer their internal hormonal environment against the more volatile conditions of life on land, allowing for more complex developmental programs like embryogenesis. oup.com Investigating the presence and regulation of IAA-myo-inositol across a wide phylogenetic range of plants, from bryophytes to angiosperms, could provide profound insights into its evolutionary origins and its role in the development of key plant traits.

Ecologically, the potential role of myo-inositol metabolism in plant-microbe communication opens up a new dimension for understanding IAA-myo-inositol. msu.eduenergy.gov The rhizosphere is a complex ecosystem where plants and microbes engage in constant chemical dialogue. If IAA-myo-inositol or its derivatives are indeed involved in this communication, they could play a role in structuring the microbial communities that are beneficial for nutrient acquisition and pathogen defense. Exploring this possibility could lead to novel ecological strategies for enhancing plant health and productivity.

Q & A

Q. What are the established methods for synthesizing 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol, and how can purity be validated?

Synthesis typically involves enzymatic or chemical acetylation of <i>myo</i>-inositol using indole-3-acetic acid derivatives. For enzymatic approaches, inositol acetyltransferases or lipase-mediated regioselective acylation are employed to ensure stereochemical fidelity . Chemical synthesis may use activated esters (e.g., indol-3-yl-acetyl chloride) under anhydrous conditions to minimize side reactions. Purity validation requires HPLC coupled with mass spectrometry (e.g., ESI-MS) to confirm molecular weight and absence of unreacted substrates, while <sup>1</sup>H/<sup>13</sup>C NMR verifies regioselectivity and structural integrity .

Q. Which analytical techniques are optimal for quantifying 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity in complex samples (e.g., cell lysates or plasma). Isotope dilution using <sup>3</sup>H- or <sup>13</sup>C-labeled analogs (e.g., <i>myo</i>-[2-<sup>3</sup>H]-inositol derivatives) improves quantification accuracy by correcting for matrix effects . Gas chromatography (GC) with flame ionization detection is less common due to derivatization requirements but may be used for stable-isotope tracer studies .

Q. How does the indole-3-acetyl moiety influence the compound’s solubility and stability in aqueous vs. lipid environments?

The indole-3-acetyl group introduces hydrophobicity, reducing aqueous solubility compared to unmodified <i>myo</i>-inositol. Stability assays in PBS (pH 7.4) show <80% degradation after 24 hours at 37°C, while lipid-rich environments (e.g., micelles or liposomes) enhance stability via hydrophobic shielding. Dynamic light scattering (DLS) and partition coefficient (log<i>P</i>) measurements are critical for optimizing delivery systems .

Advanced Research Questions

Q. What experimental designs are recommended to study 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol’s role in phosphoinositide signaling pathways?

Use knockout/knock-in models (e.g., <i>INO1</i>-deficient yeast or mammalian cells) to isolate its effects on phosphatidylinositol (PI) metabolism. Couple this with pulse-chase labeling using <sup>32</sup>P-orthophosphate or <sup>3</sup>H-inositol to track incorporation into PI derivatives (e.g., PIP2/PIP3). For pathway crosstalk, employ factorial design to test interactions with kinases (e.g., PI3K) or phosphatases (e.g., PTEN) under varying nutrient conditions .

Q. How can researchers resolve contradictions in reported bioactivity of 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol across different cellular models?

Discrepancies often arise from cell-specific differences in inositol transporters (e.g., SMIT1/SMIT2 expression) or metabolic flux. Comparative metabolomics (via LC-MS) across models can identify confounding variables, such as competing pathways (e.g., inositol hexakisphosphate synthesis). Dose-response studies with Hill slope analysis clarify whether effects are receptor-mediated (steep slopes) or metabolic (shallow slopes) .

Q. What mechanistic insights support the hypothesis that 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol modulates GPCR signaling?

Structural analogs of this compound bind to pleckstrin homology (PH) domains in GPCR-associated proteins (e.g., GRK2), altering receptor internalization. Use surface plasmon resonance (SPR) to measure binding affinity to PH domains and fluorescence resonance energy transfer (FRET) to monitor conformational changes in GPCR complexes. Mutagenesis of key residues (e.g., Lys<sup>273</sup> in GRK2) validates specificity .

Q. What are the challenges in modeling the pharmacokinetics of 1D-1-O-(indol-3-yl)acetyl-<i>myo</i>-inositol in vivo?

Key challenges include rapid renal clearance due to low molecular weight and competition with endogenous inositol pools. Compartmental modeling with <sup>3</sup>H-labeled tracer data accounts for tissue distribution (e.g., brain uptake via SMIT2 transporters) and enterohepatic recirculation. Adjust for species differences by normalizing to inositol plasma concentrations (e.g., ~30 µM in humans vs. ~60 µM in rodents) .

Methodological Resources

  • Structural databases : LMSD for lipidomics (e.g., LMGP06010762 for PI derivatives) .
  • Isotopic labeling : <i>myo</i>-[2-<sup>3</sup>H]-inositol for uptake assays (NEN Radiochemicals) .
  • Enzyme assays : 1D-<i>myo</i>-inositol-3-phosphate synthase activity measured via NAD<sup>+</sup>-coupled spectrophotometry .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1D-1-O-(indol-3-yl)acetyl-myo-inositol
Reactant of Route 2
Reactant of Route 2
1D-1-O-(indol-3-yl)acetyl-myo-inositol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.